methyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Methyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted dihydropyridine moiety. The structure includes:
- A methyl benzoate group at the para position.
- An amide bridge connecting the benzoate to a 1,2-dihydropyridine ring.
- A 2-chlorobenzyl substituent on the dihydropyridine nitrogen and a 2-oxo group on the ring.
Properties
IUPAC Name |
methyl 4-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)14-8-10-16(11-9-14)23-19(25)17-6-4-12-24(20(17)26)13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVAJPFPUXGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the dihydropyridine ring. This intermediate is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001) . Below is a comparative analysis of its features against key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differences: The target compound lacks the sulfonylurea or phenoxypropanoate groups common in herbicides like metsulfuron-methyl or diclofop-methyl. Instead, it features a dihydropyridine-amide scaffold, which is rare in the listed pesticides .
Functional Implications: Sulfonylureas (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS), critical for branched-chain amino acid synthesis in plants . The target compound’s amide-dihydropyridine structure suggests a divergent mechanism, possibly targeting ion channels or enzymes associated with the dihydropyridine pharmacophore. Aryloxyphenoxypropionates (e.g., diclofop-methyl) inhibit acetyl-CoA carboxylase (ACCase) . The absence of a propionate chain in the target compound rules out this mode of action.
Toxicity and Selectivity :
Biological Activity
Methyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be detailed as follows:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 348.80 g/mol
- CAS Number : Not explicitly provided in the sources.
The compound features a dihydropyridine core, known for its diverse biological activities, particularly in cardiovascular and neurological contexts.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have been tested against various bacterial strains. In a study evaluating similar compounds, moderate to strong antibacterial activity was noted against Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, the structural similarity suggests potential antimicrobial efficacy.
Enzyme Inhibition
Dihydropyridine derivatives are also recognized for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study indicated that several synthesized compounds demonstrated strong inhibitory activity against urease with IC values significantly lower than those of standard drugs . This characteristic could imply that this compound may also exhibit enzyme inhibitory properties worth investigating further.
The mechanisms underlying the biological activities of dihydropyridine derivatives often involve:
- Binding Interactions : The ability to interact with biomolecules such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to generate ROS, contributing to their antimicrobial and anticancer activities .
- Modulation of Neurotransmitter Levels : As AChE inhibitors, these compounds may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.
Case Study 1: Antibacterial Screening
In a comparative study of various dihydropyridine derivatives, several compounds were evaluated for their antibacterial efficacy. The results indicated that certain substitutions on the dihydropyridine ring significantly enhanced activity against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions showed improved binding affinity to bacterial enzymes .
Case Study 2: Enzyme Inhibition
A recent investigation into enzyme inhibition revealed that specific dihydropyridine derivatives exhibited potent AChE inhibition. The study reported IC values ranging from 0.63 µM to 6.28 µM for various synthesized compounds . This suggests that this compound could similarly possess significant AChE inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
